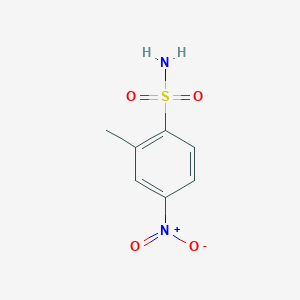

2-甲基-4-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide and its derivatives can involve several methods, including direct sulfonation, nitration, and subsequent modifications. One notable approach for the preparation of similar sulfonamide structures includes alkylation reactions, where 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes, offering a versatile pathway for secondary amine production (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to 2-Methyl-4-nitrobenzene-1-sulfonamide have been studied extensively. For instance, research on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide reveals the existence of multiple conformers. These studies provide insights into the spatial arrangement of atoms, bond lengths, angles, and potential energy surfaces that define the molecule's geometry and stability (Petrov et al., 2008).

Chemical Reactions and Properties

2-Methyl-4-nitrobenzene-1-sulfonamide participates in various chemical reactions, reflecting its utility in organic synthesis. Its reactivity allows for the creation of complex molecular structures, such as sultams and benzothiazoles, through redox-neutral and atom-economical processes. Such reactions leverage the compound's functional groups to form new bonds and molecular frameworks with high yield and specificity (Nguyen & Retailleau, 2017).

Physical Properties Analysis

The physical properties of 2-Methyl-4-nitrobenzene-1-sulfonamide, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and synthesis. X-ray diffraction studies offer detailed information on the crystalline structure, revealing the spatial arrangement of atoms and the molecular conformation in solid state. Such analysis aids in understanding the compound's behavior in various solvents and conditions (Stenfors & Ngassa, 2021).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-nitrobenzene-1-sulfonamide, including its reactivity with different reagents, stability under various conditions, and the mechanisms of its reactions, are essential for its application in synthesis. Studies focusing on the electrochemical behavior and redox properties provide insights into how the compound interacts in chemical reactions, influencing the development of new synthetic methodologies and the optimization of existing ones (Asirvatham & Hawley, 1974).

科学研究应用

化学中的多功能性

- 烷基化和去保护:2-和4-硝基苯磺酰胺,包括2-甲基-4-硝基苯磺酰胺,在烷基化过程中被使用。它们经历顺利的烷基化,提供了制备高产率N-烷基化磺酰胺的方法。这些化合物可以轻松去保护,产生次烷胺,展示了它们在化学合成中的多功能性 (Fukuyama, Chung-Kuang Jow, & Cheung, 1995)。

生化洞察

- 碳酸酐酶抑制:研究已经确定了N-取代和未取代的4-硝基苯磺酰胺在抑制碳酸酐酶中的作用。这些化合物,包括2-甲基-4-硝基苯磺酰胺,展示了在理解和潜在操纵生化途径中有价值的特性 (Duffel et al., 1986)。

电化学行为

- 氧化还原行为:已经对类似2-甲基-4-硝基苯磺酰胺的化合物进行了电化学研究。这些研究提供了关于这类化合物氧化还原行为的见解,为它们在电化学和材料科学中的应用提供了宝贵信息 (Asirvatham & Hawley, 1974)。

药理学研究

- 癌细胞凋亡:已经合成并评估了磺酰胺衍生物,包括2-甲基-4-硝基苯磺酰胺,用于其抗癌活性。这些化合物已经显示出在诱导癌细胞凋亡方面的潜力,展示了它们在医学研究中的重要性 (Cumaoğlu等,2015)。

绿色化学

- 磺酰胺和磺酮的合成:使用配对的电化学方法,类似2-甲基-4-硝基苯磺酰胺的化合物被用于合成新的磺酰胺和磺酮。这种方法强调了在化学中使用环保合成方法的重要性 (Mokhtari, Nematollahi, & Salehzadeh, 2018)。

抗菌特性

- 抑制细菌生长:已经合成并测试了磺酰胺衍生物,包括2-甲基-4-硝基苯磺酰胺,用于其抗菌特性。它们抑制细菌生长的能力突显了它们在应对抗生素耐药性和传染病中的潜力 (Saleem et al., 2018)。

分子动力学

- 构象分析:涉及气体电子衍射和量子化学计算的研究,包括对甲基苯磺酰胺的研究,提供了有关它们分子结构和构象的见解。这些信息对于理解它们在各种化学过程中的反应性和相互作用至关重要 (Petrov et al., 2008)。

安全和危害

2-Methyl-4-nitrobenzene-1-sulfonamide is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also a suspected carcinogen with experimental tumorigenic data .

属性

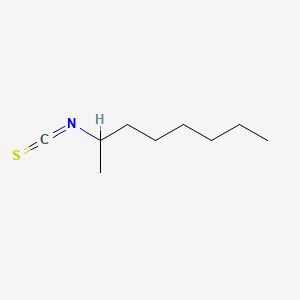

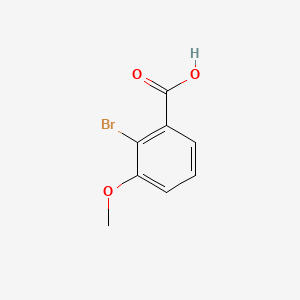

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

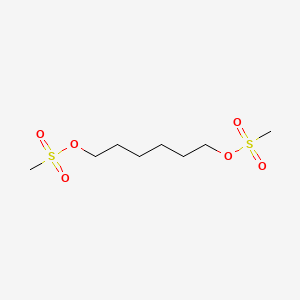

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 |

Source

|

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzene-1-sulfonamide | |

CAS RN |

22952-19-8 |

Source

|

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)